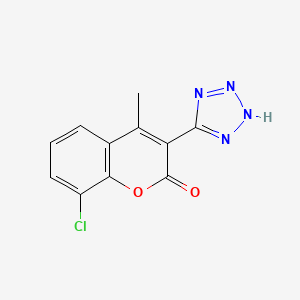
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is a compound that combines the structural features of coumarin and tetrazole. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. Tetrazoles, on the other hand, are known for their stability and ability to form strong hydrogen bonds, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives
Scientific Research Applications
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant or anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to inflammation, coagulation, and cell proliferation
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(1H-tetrazol-5-yl)coumarin: Lacks the chloro group, which may affect its reactivity and biological activity.
8-Chloro-4-methylcoumarin: Lacks the tetrazole group, which may reduce its stability and hydrogen bonding capability
Uniqueness
8-Chloro-4-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the presence of both the chloro and tetrazole groups, which confer specific chemical and biological properties. The combination of these groups enhances its stability, reactivity, and potential biological activities .
Properties
CAS No. |
56394-33-3 |
|---|---|
Molecular Formula |
C11H7ClN4O2 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
8-chloro-4-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C11H7ClN4O2/c1-5-6-3-2-4-7(12)9(6)18-11(17)8(5)10-13-15-16-14-10/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
QUAWYAXCXRJKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC=C2Cl)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


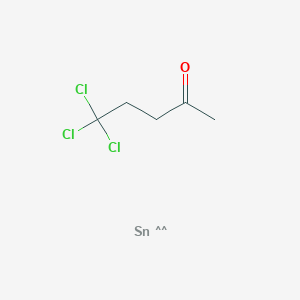
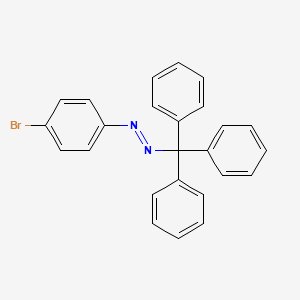
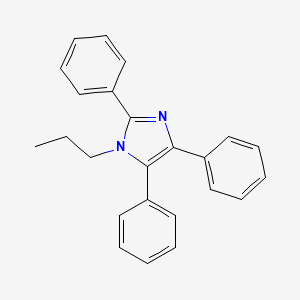
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
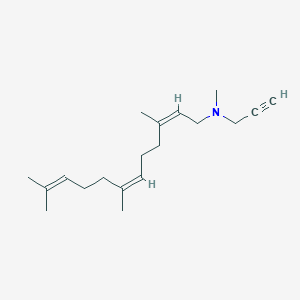
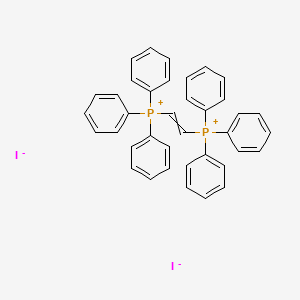
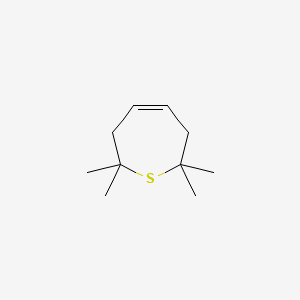
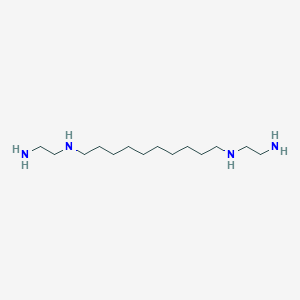
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)


![Methyl bicyclo[3.3.1]non-2-ene-2-carboxylate](/img/structure/B14642073.png)
